Biotin-PEG2-Amine
Overview
Description
Biotin-PEG2-Amine is a water-soluble biotin derivative that contains a polyethylene glycol spacer arm and a terminal primary amine. This compound is widely used in biotechnology and molecular biology applications as a linker or crosslinker. It allows for the attachment of specific compounds to proteins or antibodies, facilitating various biochemical and analytical processes .
Mechanism of Action
Target of Action
Biotin-PEG2-Amine, also known as Biotin-DADOO, is primarily used as a linker or cross-linker . Its primary targets are proteins or antibodies . It is particularly effective in binding to the C-terminus of peptides and carboxylic acid groups on aspartate or glutamate residues .
Mode of Action
The compound interacts with its targets through a process known as biotinylation . This involves the use of a water-soluble carbodiimide crosslinker, EDC, to crosslink the amine in the this compound to carboxyl groups on protein residues . These residues can be either aspartate or glutamate or the carboxy-terminus of proteins .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the proteins or antibodies it targets. By attaching specific compounds to these targets, it can influence the function and behavior of these proteins or antibodies .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its polyethylene glycol (PEG) spacer arm . This PEGylation enhances the water solubility of the biotinylated molecules , which can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their bioavailability.
Result of Action
The result of this compound’s action is the successful attachment of specific compounds to proteins or antibodies . This can enable the detection of these labeled cells in small samples using techniques such as flow cytometry .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its water solubility, conferred by the PEG groups in its spacer arm , can be affected by the presence of water or other solvents in the environment. Additionally, the effectiveness of the EDC crosslinker can be influenced by factors such as pH and temperature .
Biochemical Analysis
Biochemical Properties
Biotin-PEG2-Amine plays a significant role in biochemical reactions. The primary amine of this compound can be crosslinked to proteins and material surfaces using EDC and other crosslinkers . This compound interacts with carboxyl groups on carboxy termini, aspartate residues, or glutamate residues .
Molecular Mechanism
The molecular mechanism of this compound involves its terminal primary amine, which can be conjugated to carboxyl groups on carboxy termini, aspartate residues, or glutamate residues using EDC, forming an amide bond . This process allows this compound to exert its effects at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin-PEG2-Amine is synthesized through a series of chemical reactions that involve the conjugation of biotin with a polyethylene glycol spacer and a terminal amine group. The process typically involves the use of carbodiimide crosslinkers such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate carboxyl groups on biotin, which then react with the amine groups on the polyethylene glycol spacer .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process is optimized for high yield and minimal by-products, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG2-Amine primarily undergoes substitution reactions, where the amine group reacts with carboxyl groups to form stable amide bonds. This reaction is facilitated by carbodiimide crosslinkers such as EDC .
Common Reagents and Conditions
Reagents: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS)
Conditions: Aqueous buffer solutions with pH ranging from 7 to 9, typically phosphate-buffered saline (PBS).
Major Products
The major products formed from these reactions are biotinylated proteins or peptides, which can be used in various biochemical assays and purification processes .
Scientific Research Applications
Biotin-PEG2-Amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Biotin-PEG2-Maleimide
- Biotin-PEG3-Amine
- Biotin-PEG4-NHS
Uniqueness
Biotin-PEG2-Amine is unique due to its optimal spacer length, which provides a balance between solubility and minimal steric hindrance. This makes it particularly effective in applications requiring high-affinity binding and minimal interference with biological functions .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4O4S/c17-5-7-23-9-10-24-8-6-18-14(21)4-2-1-3-13-15-12(11-25-13)19-16(22)20-15/h12-13,15H,1-11,17H2,(H,18,21)(H2,19,20,22)/t12-,13-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWISPDYGRSGXME-YDHLFZDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCN)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCN)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O4S | |
Record name | Biotin PEG2 amine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Biotin_PEG2_amine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301030316 | |
Record name | Biotin PEG2 amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301030316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138529-46-1 | |
Record name | (+)-Biotinyl-3,6-dioxaoctanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138529-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Biotin PEG2 amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138529461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Biotin PEG2 amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301030316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIOTIN PEG2 AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5M6KM3UCN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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